5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Catalog No.
S896777
CAS No.
1363381-10-5
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

CAS Number

1363381-10-5

Product Name

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)

InChI Key

FFUOCWOSRKGHRR-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br
  • Heterocyclic Building Block

    The molecule contains both pyrazole and pyridine rings, which are important heterocyclic structures found in many biologically active molecules []. 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid could potentially serve as a building block for the synthesis of new drugs or other functional molecules.

  • Analogue Design

    This compound shares some structural similarities with known bioactive molecules. Researchers might investigate 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid as a starting point for designing and synthesizing analogues with improved or different biological properties [].

  • Medicinal Chemistry Studies

    The presence of a carboxylic acid group suggests potential for the molecule to participate in hydrogen bonding interactions with biological targets. Researchers might explore 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid for its potential interactions with enzymes or other cellular receptors [].

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a carboxylic acid functional group. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its complex aromatic system and functional groups that can participate in various

Currently, there's no documented research on the mechanism of action of 5-Br-PYCA in biological systems.

Limited information exists regarding the safety profile of 5-Br-PYCA. Due to the presence of a bromine atom, it's advisable to handle it with care, as bromine can cause skin and respiratory irritation []. The carboxylic acid group might cause mild irritation upon contact. As a general precaution for any unknown compound, it's recommended to wear gloves, safety glasses, and a lab coat when handling 5-Br-PYCA.

The chemical reactivity of 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the bromine atom makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives. Additionally, the carboxylic acid group can participate in esterification reactions, while the aromatic system allows for electrophilic substitutions that can modify the compound's properties and enhance its biological activity .

Research indicates that 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structure allows it to interact with biological targets effectively, potentially leading to applications in treating various diseases. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several synthetic routes have been developed for the preparation of 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid:

  • Bromination of Pyrazolo[1,5-a]pyridine: This method involves the bromination of pyrazolo[1,5-a]pyridine at the 5-position followed by carboxylation.
  • Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can introduce the carboxylic acid group onto the aromatic ring.
  • Multistep Synthesis: A combination of cyclization and functionalization steps can yield this compound from simpler precursors.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: In the synthesis of novel materials with unique electronic or optical properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

These applications are driven by its structural characteristics and reactivity .

Interaction studies involving 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with proteins.
  • In vitro Assays: To evaluate its efficacy against specific cellular targets.

Such studies are crucial for understanding how modifications to the structure can enhance or diminish biological activity .

Several compounds share structural similarities with 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. A comparison highlights its uniqueness:

Compound NameCAS NumberSimilarity Index
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid876379-74-70.94
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid1363380-72-60.92
4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid1176413-45-80.91
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate1363381-49-00.88
Pyrazolo[1,5-a]pyridine-2-carboxylic acid63237-88-70.90

The uniqueness of 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid lies in its specific bromination pattern and carboxylic functionality that may enhance its interaction profiles compared to other similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-16

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